2-Formyl-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
2-Formyl-1,3-benzothiazole-6-carboxylic acid is a benzothiazole derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . This compound features a benzothiazole ring fused with a formyl group at the 2nd position and a carboxylic acid group at the 6th position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-Formyl-1,3-benzothiazole-6-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or acids in the presence of catalysts.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide as raw materials.
Microwave Irradiation: This method enhances reaction rates and yields.
Industrial Production Methods
Industrial production often involves multi-step synthesis, starting from readily available raw materials such as o-aminothiophenols and aromatic aldehydes. The reaction conditions typically include the use of solvents like ethanol and catalysts such as piperidine .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in different applications .
Scientific Research Applications
2-Formyl-1,3-benzothiazole-6-carboxylic acid has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of fluorescent materials and imaging reagents.
Mechanism of Action
The mechanism of action of 2-Formyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction . The compound’s formyl and carboxylic acid groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-substituted benzothiazoles: Known for their antimicrobial and enzyme inhibitory activities.
2-Arylbenzothiazoles: Exhibiting significant anti-cancer and anti-inflammatory properties.
Uniqueness
2-Formyl-1,3-benzothiazole-6-carboxylic acid stands out due to its unique combination of formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5NO3S |
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Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-formyl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H5NO3S/c11-4-8-10-6-2-1-5(9(12)13)3-7(6)14-8/h1-4H,(H,12,13) |
InChI Key |
BSGZUDPHRGTSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)C=O |
Origin of Product |
United States |
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